molecular formula C10H19NO4 B1400366 tert-Butyl azetidine-3-carboxylate acetate CAS No. 1236144-52-7

tert-Butyl azetidine-3-carboxylate acetate

Cat. No.: B1400366
CAS No.: 1236144-52-7
M. Wt: 217.26 g/mol
InChI Key: ZAYKPGRYPKUMLW-UHFFFAOYSA-N
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Description

tert-Butyl azetidine-3-carboxylate acetate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. It is commonly used as a building block in the synthesis of various biologically active molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl azetidine-3-carboxylate acetate involves its reactivity as a four-membered nitrogen-containing heterocycle. The compound can undergo various chemical transformations, such as aza-Michael addition and Suzuki–Miyaura cross-coupling, to form functionalized derivatives. These reactions are facilitated by the presence of the tert-butyl and acetate groups, which enhance the compound’s reactivity and stability .

Comparison with Similar Compounds

Biological Activity

Tert-butyl azetidine-3-carboxylate acetate (TBACA) is a chemical compound characterized by its azetidine ring structure and various functional groups, which contribute to its biological activity and potential applications in medicinal chemistry. This article explores the biological activity of TBACA, focusing on its pharmacological properties, synthetic methodologies, and relevant case studies.

  • Molecular Formula : C10H19NO4
  • Molecular Weight : 217.26 g/mol
  • Structure : The compound features a four-membered nitrogen-containing heterocycle (azetidine) and is used as a precursor in organic synthesis.

Biological Activity Overview

TBACA has been investigated for its potential pharmacological properties, including:

  • Antimicrobial activity
  • Interaction with biological targets
  • Potential in drug development

Antimicrobial Activity

Recent studies have indicated that TBACA derivatives exhibit significant antimicrobial properties, particularly against resistant strains of bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values for TBACA derivatives against multidrug-resistant Staphylococcus aureus range from 4–8 μg/mL, indicating moderate efficacy against these pathogens .
  • The compound has shown promising results in inhibiting Mycobacterium species, which are responsible for tuberculosis, with MIC values reported between 0.5–1.0 μg/mL for clinical drug-resistant variants .

While specific mechanisms of action for TBACA remain largely unexplored, its structural similarity to other biologically active compounds suggests potential interactions with various biological targets. The compound may influence enzymatic pathways or receptor interactions critical for microbial survival and proliferation.

Synthetic Methodologies

TBACA is synthesized through various methods that enhance its yield and purity. Key synthetic routes include:

  • Cycloaddition Reactions : TBACA can be utilized as a reagent in [3+2] cycloaddition reactions with dipolariphiles to yield spirocyclic compounds, which are significant in pharmaceutical chemistry.
  • tert-Butylation Reactions : The tert-butyl group serves as a protecting group during the synthesis of carboxylic acids and alcohols, facilitating the formation of esters .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of TBACA derivatives against various bacterial strains. The results indicated that certain derivatives not only inhibited growth but also demonstrated low toxicity in vitro, making them suitable candidates for further development as antimicrobial agents.

CompoundMIC (μg/mL)Target Organism
TBACA4–8Staphylococcus aureus
TBACA0.5–1.0Mycobacterium abscessus

Case Study 2: Pharmacokinetic Properties

In vivo studies using Sprague-Dawley rats assessed the pharmacokinetic profile of TBACA. The compound exhibited moderate exposure with a peak concentration Cmax=592±62 mg mLC_{max}=592\pm 62\text{ mg mL} and slow elimination rates, suggesting favorable bioavailability .

ParameterValue
CmaxC_{max}592 ± 62 mg/mL
Half-life (t1/2t_{1/2})27.4 nM

Properties

IUPAC Name

acetic acid;tert-butyl azetidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.C2H4O2/c1-8(2,3)11-7(10)6-4-9-5-6;1-2(3)4/h6,9H,4-5H2,1-3H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYKPGRYPKUMLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)C1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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